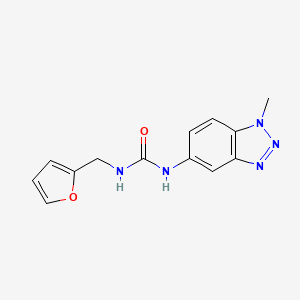
1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea is a synthetic organic compound that features a furan ring, a benzotriazole moiety, and a urea linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea typically involves the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the alkylation of furan with an appropriate alkylating agent.
Synthesis of the 1-methyl-1H-benzotriazole intermediate: This involves the methylation of benzotriazole using a methylating agent.
Coupling reaction: The furan-2-ylmethyl intermediate is then reacted with the 1-methyl-1H-benzotriazole intermediate in the presence of a coupling reagent such as carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzotriazole moiety can be reduced to form benzotriazoline derivatives.
Substitution: The urea linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzotriazole moiety may yield benzotriazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and benzotriazole moieties may play a role in binding to these targets, while the urea linkage may influence the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(furan-2-ylmethyl)-3-(1H-benzotriazol-5-yl)urea: Lacks the methyl group on the benzotriazole moiety.
1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzotriazol-4-yl)urea: The position of the benzotriazole moiety is different.
1-(furan-3-ylmethyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea: The position of the furan ring is different.
Uniqueness
1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-3-(1-methylbenzotriazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-18-12-5-4-9(7-11(12)16-17-18)15-13(19)14-8-10-3-2-6-20-10/h2-7H,8H2,1H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZRQAWLAXLQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NCC3=CC=CO3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
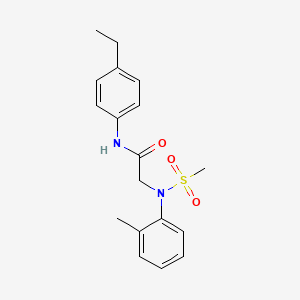
![1-[4-(2-METHYLBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE](/img/structure/B5833927.png)
![2-(3-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5833930.png)
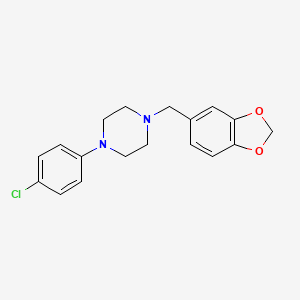
![N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5833946.png)
![3-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5833947.png)
![3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide](/img/structure/B5833962.png)

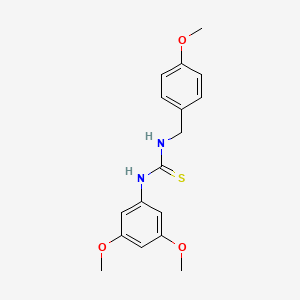
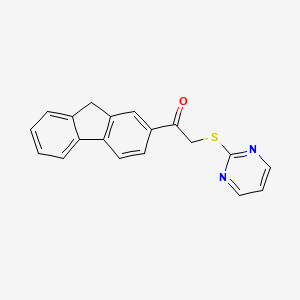
![N-[(4-ethylphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B5834001.png)
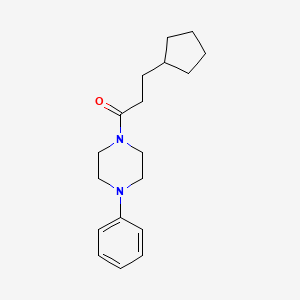
![1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE](/img/structure/B5834009.png)
![2-(3-methylphenoxy)-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B5834014.png)
